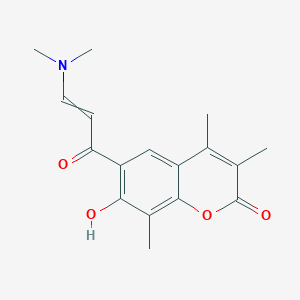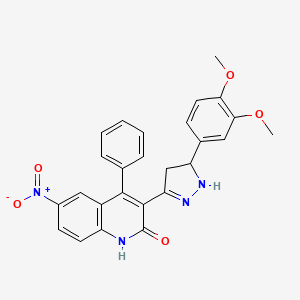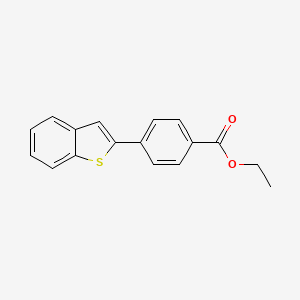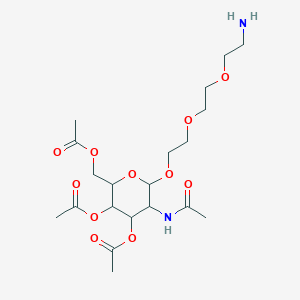![molecular formula C24H14N4 B14117415 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is a heterocyclic compound with a complex structure that includes a quinoline moiety fused to a phenanthrotriazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine typically involves the reaction of 9,10-phenanthrenequinone with amidrazones in ethanol. The reaction mixture is refluxed, and the desired product precipitates upon cooling . This method provides a convenient route to obtain the compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenanthrotriazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying DNA intercalation and enzyme inhibition.
Mécanisme D'action
The mechanism by which 3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthro[9,10-e][1,2,4]triazine: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: These compounds share the quinoline structure but lack the phenanthrotriazine core, leading to variations in reactivity and biological activity.
Uniqueness
3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine is unique due to its fused heterocyclic structure, which combines the properties of both quinoline and phenanthrotriazine.
Propriétés
Formule moléculaire |
C24H14N4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-quinolin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C24H14N4/c1-6-12-20-15(7-1)13-14-21(25-20)24-26-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)23(22)27-28-24/h1-14H |
Clé InChI |
CNOOBTHHSJUAPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(C5=CC=CC=C5C6=CC=CC=C64)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)


![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)


![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)

